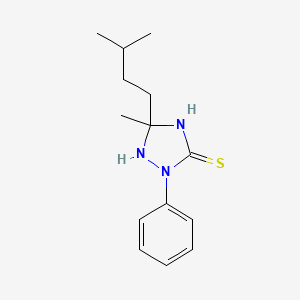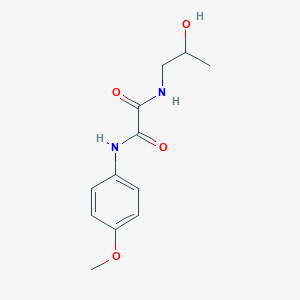![molecular formula C26H22Cl2N2O2 B11617192 7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a diazepine ring system.
- Its IUPAC name is 7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
- It combines features of both benzodiazepines and dibenzodiazepines.
- The presence of chloro, methoxy, and phenyl groups contributes to its diverse properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group transformations.
Reaction Conditions: Specific conditions vary based on the synthetic route, but common reagents include chlorinating agents, phenyl Grignard reagents, and methylation agents.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: For oxidation, consider reagents like KMnO₄ or H₂O₂. Reduction can be achieved using LiAlH₄. Substitution reactions involve nucleophiles.
Major Products: These reactions yield derivatives with modified functional groups, impacting biological activity.
Scientific Research Applications
Medicine: Its diazepine core resembles benzodiazepines, which are used as anxiolytics and sedatives.
Chemistry: Researchers study its reactivity and design related compounds.
Biology: Investigating its interactions with receptors sheds light on its pharmacological effects.
Industry: Limited industrial applications, but it inspires drug discovery efforts.
Mechanism of Action
Targets: Likely interacts with GABA receptors due to its structural similarity to benzodiazepines.
Pathways: Enhances GABAergic neurotransmission, leading to sedation and anxiolysis.
Comparison with Similar Compounds
Similar Compounds: Consider (CAS: 623-12-1) and (CAS: 315234-03-8).
Uniqueness: Its fused diazepine ring system sets it apart from other related compounds.
Properties
Molecular Formula |
C26H22Cl2N2O2 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-chloro-9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-32-20-9-4-16(5-10-20)26-25-23(29-22-14-19(28)8-11-21(22)30-26)12-17(13-24(25)31)15-2-6-18(27)7-3-15/h2-11,14,17,26,29-30H,12-13H2,1H3 |
InChI Key |
CSVPCYJRCVRJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=C(N2)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11617122.png)
![7-{[hydroxy(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11617123.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11617133.png)

![2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617142.png)

![6-imino-7-(2-methoxyethyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617156.png)
![ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B11617166.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11617174.png)
![Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11617179.png)
![methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617181.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617190.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617201.png)
